molecular formula C15H15ClN2O2S2 B14945441 2-({[2-Chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxamide

2-({[2-Chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B14945441
M. Wt: 354.9 g/mol
InChI Key: NHERHIPCEZGDOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Chloro-5-(methylsulfanyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of 2-amino-5-methylthiobenzamide, followed by acylation with 4,5-dimethylthiophene-3-carboxylic acid chloride under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Chloro-5-(methylsulfanyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorinated benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-{[2-Chloro-5-(methylsulfanyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-Chloro-5-(methylsulfanyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The chlorinated benzoyl group and the thiophenecarboxamide moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-Chloro-5-(methylsulfanyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15ClN2O2S2

Molecular Weight

354.9 g/mol

IUPAC Name

2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C15H15ClN2O2S2/c1-7-8(2)22-15(12(7)13(17)19)18-14(20)10-6-9(21-3)4-5-11(10)16/h4-6H,1-3H3,(H2,17,19)(H,18,20)

InChI Key

NHERHIPCEZGDOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)SC)Cl)C

Origin of Product

United States

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